molecular formula C14H12BF3O4 B1446107 (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid CAS No. 1704064-19-6

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid

Cat. No. B1446107
M. Wt: 312.05 g/mol
InChI Key: KIRMWAKVUHCRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid, commonly referred to as BTPBA, is an important boronic acid that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Application 1: Design and Synthesis of Fluorescent Probes

  • Summary of the Application : The compound has been used in the design and synthesis of highly tunable bimane-based fluorescent probes . These probes have varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .
  • Methods of Application or Experimental Procedures : The probes were designed and synthesized based on the underexplored bimane scaffold . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
  • Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The probe demonstrated potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application 2: Synthesis of Trifluoromethyl Ethers

  • Summary of the Application : The compound is used in the synthesis of trifluoromethyl ethers . Trifluoromethyl ethers are increasingly being used in pharmaceutical research and about 10% of all marketed pharmaceuticals contain a fluorine atom .
  • Methods of Application or Experimental Procedures : The trifluoromethoxy group is incorporated into small molecules in life science-oriented research . The synthesis, properties, and reactivity of this important substituent are being explored .
  • Results or Outcomes : The number of structures bearing an OCF3-substituent has more than doubled from 2004 to 2007 (from 30,000 to 74,514). They are documented in 18,000 literature references, most being patent applications (~11,000), but also in close to 7000 research articles .

Application 3: Catalyst for Dehydrative Amidation

  • Summary of the Application : The compound is used as a catalyst for dehydrative amidation between carboxylic acids and amines .
  • Methods of Application or Experimental Procedures : The ortho-substituent of boronic acid plays a key role in preventing the formation of mixed anhydrides .
  • Results or Outcomes : 2,4-Bis (trifluoromethyl)phenylboronic acid is a highly effective catalyst for this reaction .

Application 4: Nucleophilic Peptide Arylation

  • Summary of the Application : The compound is used in the nucleophilic peptide arylation . This process provides a route to install a useful chemical handle that enables both 19 F-NMR analysis and further chemical modification .
  • Results or Outcomes : Employing 2,2,2-trifluoroethanol (TFE) as a solvent in peptide SNAr reactions significantly improves nucleophile-selectivity when compared to N, N ′-dimethylformamide (DMF) .

Application 5: Synthesis of Fluorinated Compounds

  • Summary of the Application : The compound is used in the synthesis of fluorinated compounds . Fluorine containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
  • Methods of Application or Experimental Procedures : The trifluoromethoxy group is incorporated into small molecules in life science-oriented research . The synthesis, properties, and reactivity of this important substituent are being explored .
  • Results or Outcomes : There has been an enormous increase in the use of fluorine containing compounds for medicinal applications . Even more fluorinated drugs are predicted to be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

Future Directions

: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes : 4-(Trifluoromethoxy)phenylboronic acid : 2-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid : Phenylboronic acid : 2-(Benzyloxy)-4-fluorophenylboronic Acid

properties

IUPAC Name

[2-phenylmethoxy-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O4/c16-14(17,18)22-11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRMWAKVUHCRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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